N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide
Description
N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-hydroxyphenylamine moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-12-4-2-1-3-11(12)13-20(18,19)10-7-5-9(6-8-10)14(16)17/h1-8,13,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPSLVWFVXQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251934 | |
| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-26-1 | |
| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18226-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminophenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) at micromolar concentrations.
Case Study: Anticancer Activity
- A study reported that certain sulfonamide derivatives showed selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity suggests potential for developing targeted cancer therapies.
The compound's biological activity extends to its antibacterial properties. Research has demonstrated that this compound derivatives can inhibit bacterial growth effectively.
Case Study: Antibacterial Efficacy
- In vitro studies revealed that specific derivatives exhibited up to 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL, indicating a promising avenue for antibiotic development .
Enzyme Inhibition
The mechanism of action often involves the inhibition of enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes. This inhibition can lead to altered pH regulation and reduced tumor growth.
Table: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 4e | CA IX | 10.93 |
| 4g | CA IX | 15.00 |
| 4h | CA II | 3.92 |
Material Science Applications
In addition to biological applications, this compound is also explored in material science for its potential use as a building block in synthesizing specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal function of the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Structure : Features a cyclopropylmethyl group instead of the 2-hydroxyphenyl substituent.
- Synthesis : Prepared via reaction of cyclopropylmethylamine with 4-nitrobenzenesulfonyl chloride, yielding a colorless solid (mp: 114–116°C) .
- Higher melting point compared to allyl-substituted derivatives (e.g., 67–69°C for N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide) due to reduced steric hindrance .
N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Structure : Incorporates a quinazoline moiety linked to the sulfonamide group.
- Bioactivity: Exhibits potent anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells (IC₅₀: 10.29 ± 1.14 µM) and reduces tumor burden in vivo .
- Key Differences :
- The quinazoline group enhances π-π stacking and receptor binding, contributing to higher bioactivity compared to simpler sulfonamides.
N-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide
- Structure : Contains dual hydroxyl and nitro groups on the benzene ring.
Physicochemical Properties
Biological Activity
N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known by its chemical identifier 18226-26-1, is a compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a nitrophenyl moiety and a hydroxyphenyl group. Its chemical formula is . The unique combination of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, demonstrating a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Klebsiella pneumoniae | 3.9 |
| Escherichia coli | 7.8 |
| Pseudomonas aeruginosa | 500 |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of inflammation where it has shown the ability to inhibit pro-inflammatory cytokines. The mechanism involves the inhibition of enzymes involved in inflammatory pathways, which may include cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range . Notably, it induced apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating a shift towards late apoptosis stages.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 6.31 | 22 |
| MCF-7 | 5.5 | - |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and inflammatory processes.
- Cellular Uptake : Studies using High-Performance Liquid Chromatography (HPLC) have demonstrated effective cellular uptake in cancer cell lines, enhancing its therapeutic potential .
Case Studies and Research Findings
- Anticancer Study : A recent study reported that derivatives of sulfonamides similar to this compound showed selective inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy. These compounds demonstrated significant selectivity and potency, indicating potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against drug-resistant strains of bacteria, showcasing its relevance in addressing antibiotic resistance issues .
Q & A
Q. What are the key synthetic routes for N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves sulfonylation of 2-hydroxyaniline with 4-nitrobenzenesulfonyl chloride. Optimization strategies include:
- Reagent Ratios: Use a 1:1.2 molar ratio of 2-hydroxyaniline to sulfonyl chloride to minimize side reactions.
- Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Base Catalysis: Triethylamine (2.5 equiv.) neutralizes HCl byproducts, improving yield .
- Temperature Control: Maintain 0–5°C during sulfonylation to prevent decomposition of the nitro group.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
Methodological Answer:
- ¹H NMR: Expect signals for the hydroxyl proton (δ 9.8–10.2 ppm, broad), aromatic protons (δ 6.8–8.3 ppm), and sulfonamide NH (δ 7.1–7.5 ppm, exchangeable).
- ¹³C NMR: Confirm sulfonamide (C-SO₂ at ~135 ppm) and nitro groups (C-NO₂ at ~125 ppm) .
- IR: Peaks at ~1340 cm⁻¹ (asymmetric SO₂ stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 309.03 (calculated for C₁₂H₁₀N₂O₅S) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results) for this compound?
Methodological Answer:
- Assay Variability: Standardize conditions (pH, temperature, substrate concentration) to minimize discrepancies. For example, carbonic anhydrase inhibition assays require pH 7.4 buffers .
- Purity Verification: Use HPLC (>99% purity) to exclude impurities affecting activity .
- Structural Analog Comparison: Compare with derivatives (e.g., N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) to identify substituent effects on bioactivity .
- Dose-Response Analysis: Perform IC₅₀ studies to distinguish true inhibition from assay artifacts .
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Q. What computational methods predict the reactivity of the nitro and sulfonamide groups in derivatization reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic aromatic substitution (EAS) at the nitro group .
- Molecular Electrostatic Potential (MEP): Identify electron-deficient regions (nitro group) for nucleophilic attack .
- Transition State Analysis: Simulate SN2 mechanisms for sulfonamide alkylation using QM/MM hybrid methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
